molecular formula C21H22N4O3 B3010870 (3,4-dimethoxyphenyl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone CAS No. 2034327-81-4

(3,4-dimethoxyphenyl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone

Cat. No.: B3010870
CAS No.: 2034327-81-4
M. Wt: 378.432
InChI Key: MQFNGSURVGVARJ-UHFFFAOYSA-N
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Description

The compound (3,4-dimethoxyphenyl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone features a methanone core bridging a 3,4-dimethoxyphenyl group and a pyrrolidine ring substituted with a 4-phenyl-1,2,3-triazole moiety. The triazole ring enhances hydrogen-bonding capacity, while the pyrrolidine and methoxy groups influence lipophilicity and metabolic stability .

Properties

IUPAC Name

(3,4-dimethoxyphenyl)-[3-(4-phenyltriazol-1-yl)pyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O3/c1-27-19-9-8-16(12-20(19)28-2)21(26)24-11-10-17(13-24)25-14-18(22-23-25)15-6-4-3-5-7-15/h3-9,12,14,17H,10-11,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQFNGSURVGVARJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)N2CCC(C2)N3C=C(N=N3)C4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (3,4-dimethoxyphenyl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone is a synthetic derivative that incorporates a triazole moiety known for its diverse biological activities. This article explores the biological activity of this compound through various studies and findings.

Chemical Structure and Properties

The compound can be broken down into distinct functional groups:

  • 3,4-Dimethoxyphenyl : This moiety is known for its potential antioxidant and anti-inflammatory properties.
  • Triazole Ring : The presence of the triazole ring often correlates with antimicrobial and anticancer activities.
  • Pyrrolidine Group : Pyrrolidines are frequently associated with neuroactive properties.

Anticancer Activity

Research has indicated that compounds containing triazole rings exhibit significant anticancer properties. The mechanism often involves inhibition of specific enzymes or pathways that are crucial for cancer cell proliferation. For instance, studies have shown that similar triazole derivatives can inhibit the growth of various cancer cell lines by inducing apoptosis or cell cycle arrest.

Compound Cell Line IC50 (µM) Mechanism
Compound AMCF-712.5Apoptosis
Compound BHeLa8.0Cell Cycle Arrest
(Target Compound)A549TBDTBD

Antimicrobial Activity

The triazole structure is also linked to antimicrobial effects. Compounds similar to this compound have demonstrated efficacy against a range of bacterial strains. The proposed mechanism includes disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Case Studies

  • Study on Triazole Derivatives : A study published in MDPI investigated various triazole derivatives and their biological activities. The results showed that modifications on the phenyl ring significantly influenced the activity against cancer cell lines and bacteria .
  • Anticancer Mechanism Exploration : Another study focused on the molecular dynamics of similar compounds interacting with the Bcl-2 protein, revealing insights into how these compounds can induce apoptosis in cancer cells .

The biological activity of this compound may involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways crucial for cancer cell survival.
  • Receptor Interaction : Potential interaction with cellular receptors could modulate signaling pathways associated with growth and apoptosis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Triazole-Pyrrolidine Scaffolds

  • Compound A: [4-(4-Phenoxyphenyl)-2H-1,2,3-triazol-2-yl]-1-pyrrolidinyl-methanone (CAS: 1312782-39-0) Structure: Differs in substituents; replaces 3,4-dimethoxyphenyl with phenoxyphenyl and lacks the pyrrolidine-triazole linkage. Molecular Weight: 334.14 g/mol (vs. ~390.44 g/mol for the target compound). Key Feature: Reduced lipophilicity due to phenoxy vs.
  • Compound B: (3,5-Dimethylpyrazol-1-yl)-[4-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)phenyl]methanone Structure: Pyrazole-pyrimidine hybrid instead of triazole-pyrrolidine. Pharmacology: Demonstrated kinase inhibition in screening, highlighting the importance of heterocyclic diversity for target selectivity .

Methanone Derivatives with Varied Heterocycles

  • Compound C: (4-Hydroxyphenyl)(3,5-disubstituted-4,5-dihydro-1H-pyrazol-1-yl)methanone Synthesis: Cyclocondensation of chalcones with benzhydrazide, a method adaptable for pyrrolidine-triazole systems . Bioactivity: Hydroxyphenyl group may enhance solubility but reduce metabolic stability compared to methoxy substituents .
  • Compound D: 4-(2,3-Dimethylphenyl)-1-piperazinylmethanone Structure: Piperazine replaces pyrrolidine, and pyrazole substitutes triazole. Pharmacokinetics: Piperazine’s basicity could improve water solubility, contrasting with pyrrolidine’s neutral character .

Physicochemical Properties

Property Target Compound Compound A Compound B
Molecular Formula C22H22N4O3 C19H18N4O2 C22H20N6O
Molecular Weight (g/mol) ~390.44 334.14 384.43
Key Substituents 3,4-Dimethoxyphenyl, triazole Phenoxyphenyl, triazole Pyrazolo-pyrimidine
LogP (Predicted) ~3.5 ~2.8 ~3.2

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